1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Overview
Description
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one (CAS No. 2098020-12-1) is a novel compound with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound features a complex heterocyclic structure characterized by a cyclopenta[d]pyrimidine core with thioxo and hydroxy substituents. The molecular formula is , and the molecular weight is 256.32 g/mol. The SMILES representation for this compound is CC(CO)(CO)n1c2c(c(=S)[nH]c1=O)CCC2
.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several promising areas:
1. Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs possess notable antimicrobial properties. For instance, derivatives containing thiadiazole or pyrimidine rings have demonstrated efficacy against various bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 20 |
Compound B | Escherichia coli | 25 |
Compound C | Bacillus subtilis | 18 |
2. Anti-inflammatory and Analgesic Effects
The compound's structural characteristics are reminiscent of known COX inhibitors, which are crucial in managing inflammation and pain. Preliminary screening suggests that it may exhibit similar analgesic and anti-inflammatory properties as observed in related compounds .
Table 2: Inhibitory Activity on COX Enzymes
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound D | 4.15 | 0.042 | 99 |
Compound E | 6.10 | 0.070 | 87 |
3. Anticancer Potential
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .
Case Studies
A recent study focused on the synthesis and biological evaluation of related pyrimidine derivatives revealed significant anticancer activity against several cancer cell lines. The study utilized a series of in vitro assays to assess cell viability and apoptosis induction .
Case Study Summary:
- Objective: Evaluate anticancer activity.
- Methodology: MTT assay for cell viability.
- Results: Notable cytotoxic effects were observed at concentrations as low as 10 µM.
Properties
IUPAC Name |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-11(5-14,6-15)13-8-4-2-3-7(8)9(17)12-10(13)16/h14-15H,2-6H2,1H3,(H,12,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSUCYWYMFECMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)N1C2=C(CCC2)C(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.